
Methyl 2-methyl-5-(oxiran-2-yl)furan-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methyl-5-(oxiran-2-yl)furan-3-carboxylate, also known as MMFC, is a synthetic compound with a furan ring structure. It is widely used in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mecanismo De Acción
The mechanism of action of Methyl 2-methyl-5-(oxiran-2-yl)furan-3-carboxylate is not fully understood. However, it is believed to exert its biological activity by interacting with specific enzymes or proteins in cells. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, leading to cell death. Additionally, this compound has been shown to cross the blood-brain barrier and interact with specific proteins in the brain, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications. In vivo studies have shown that this compound can cross the blood-brain barrier and exhibit potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 2-methyl-5-(oxiran-2-yl)furan-3-carboxylate in lab experiments is its synthetic accessibility. This compound can be synthesized in a relatively simple and efficient manner, making it a useful starting material for the synthesis of various compounds. Additionally, this compound has been shown to exhibit potential biological activity, making it a useful tool for drug discovery and development. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its potential applications in certain fields.
Direcciones Futuras
There are several future directions for the study of Methyl 2-methyl-5-(oxiran-2-yl)furan-3-carboxylate. One potential direction is the further investigation of its potential therapeutic applications, particularly in the field of cancer research. Additionally, the development of new synthetic methods for this compound and its derivatives may lead to the discovery of new compounds with unique properties. Furthermore, the study of the mechanism of action of this compound may provide insights into its potential applications in various fields of scientific research.
Métodos De Síntesis
Methyl 2-methyl-5-(oxiran-2-yl)furan-3-carboxylate can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-methyl-5-(oxiran-2-yl)furan-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting product is then purified by column chromatography to obtain the final product, this compound.
Aplicaciones Científicas De Investigación
Methyl 2-methyl-5-(oxiran-2-yl)furan-3-carboxylate has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, this compound has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In organic synthesis, this compound has been used as a building block for the synthesis of various compounds with potential biological activity. In material science, this compound has been used as a starting material for the synthesis of polymers with unique properties.
Propiedades
IUPAC Name |
methyl 2-methyl-5-(oxiran-2-yl)furan-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-5-6(9(10)11-2)3-7(13-5)8-4-12-8/h3,8H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQICMPDDJQPTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2CO2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

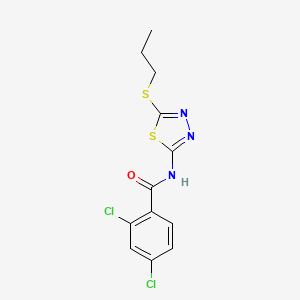
![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide](/img/structure/B2783856.png)
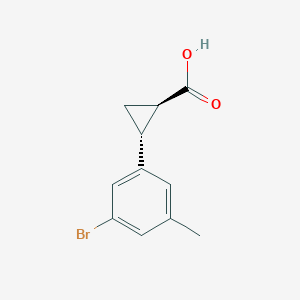
![4-Bromo-2-{[(2-methoxybenzyl)amino]methyl}phenol](/img/structure/B2783858.png)
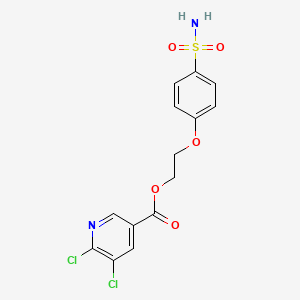
![3-Methyl-7-(naphthalen-1-ylmethylsulfanyl)-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2783866.png)
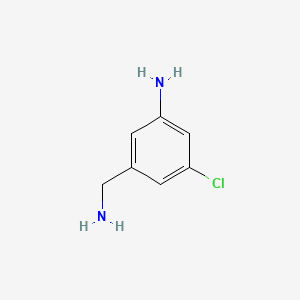
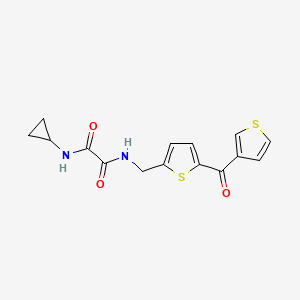


![(5-Chlorothiophen-2-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2783873.png)
![2-[[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2783875.png)
![5-Benzyl-2-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2783876.png)
![N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2783877.png)